Aurora Kinase-A Inhibition: Measured IC50 of 42,000 nM for CAS 941904-91-2 vs. Active Clinical Comparators
CAS 941904-91-2 was evaluated in a biochemical assay against recombinant full-length human N-terminal GST-tagged Aurora kinase-A (residues 1–403) expressed in a baculovirus system, yielding an IC50 of 42,000 nM (42 µM). This value classifies the compound as an essentially inactive ligand against this kinase target [1]. By comparison, the clinical Aurora-A inhibitor alisertib (MLN8237) exhibits an IC50 of approximately 1 nM in analogous biochemical assays, and danusertib (PHA-739358) achieves an IC50 of approximately 13 nM [2]. The >40,000-fold difference in potency means that CAS 941904-91-2 is unsuitable as an Aurora-A chemical probe but may serve as a negative control or an inactive scaffold for kinase selectivity panels.
| Evidence Dimension | Aurora kinase-A inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 42,000 nM |
| Comparator Or Baseline | Alisertib IC50 ≈ 1 nM; Danusertib IC50 ≈ 13 nM |
| Quantified Difference | ≥ 3,200-fold weaker than danusertib; >40,000-fold weaker than alisertib |
| Conditions | Recombinant full-length human N-terminal GST-tagged Aurora kinase-A (1–403 residues), baculovirus expression system [1] |
Why This Matters
This quantitative inactivity profile defines the compound's utility as a negative control or specificity-counter-screen tool rather than a lead, directly informing procurement decisions for kinase-targeted screening.
- [1] BindingDB Entry: Affinity Data IC50 4.20E+4 nM. Target: Aurora kinase-A (Homo sapiens). Assay Description: Inhibition of recombinant full-length human N-terminal GST-tagged Aurora kinase-A (1 to 403 residues) expressed in baculovirus. BindingDB. View Source
- [2] Manfredi, M.G., et al. (2011). Characterization of alisertib (MLN8237), an investigational small-molecule inhibitor of Aurora A kinase. Clinical Cancer Research, 17(24), 7614-7624. View Source
